8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Azidomethyl)-1,4-dioxaspiro[45]decane is a heterocyclic compound that features a spirocyclic structure with an azidomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with azidomethyl reagents under controlled conditions. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired spirocyclic structure.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using cost-effective reagents and scalable reaction conditions. The process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding oxides.
Reduction: Reduction of the azidomethyl group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with unique properties
Mechanism of Action
The mechanism of action of 8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane involves its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This reaction is facilitated by the presence of the azidomethyl group, which acts as a reactive site for the cycloaddition. The compound can target specific molecular pathways by forming stable triazole linkages with alkyne-containing molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the azidomethyl group.
1,7-Dioxaspiro[5.5]undecane: Features a larger spirocyclic ring system.
1-Oxa-4-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials with specific functional properties.
Properties
IUPAC Name |
8-(azidomethyl)-1,4-dioxaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h8H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTHRHJEZUHDPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN=[N+]=[N-])OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.